4-Nitro-2-phenoxyphenol

Pharmaceutical impurity profiling Preformulation characterization Solid-state analysis

4-Nitro-2-phenoxyphenol (CAS 70995-08-3) is a nitro-substituted phenolic compound formally designated as Nimesulide EP Impurity G in the European Pharmacopoeia. It is a process-related impurity of the non-steroidal anti-inflammatory drug (NSAID) nimesulide, forming during synthesis as a byproduct of incomplete sulfonamide formation or hydrolytic cleavage.

Molecular Formula C12H9NO4
Molecular Weight 231.2 g/mol
CAS No. 70995-08-3
Cat. No. B3151344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-phenoxyphenol
CAS70995-08-3
Molecular FormulaC12H9NO4
Molecular Weight231.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])O
InChIInChI=1S/C12H9NO4/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8,14H
InChIKeyHWZCVJQSXDYRID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2-phenoxyphenol (CAS 70995-08-3): Nimesulide EP Impurity G Reference Standard & Chemical Profile


4-Nitro-2-phenoxyphenol (CAS 70995-08-3) is a nitro-substituted phenolic compound formally designated as Nimesulide EP Impurity G in the European Pharmacopoeia [1]. It is a process-related impurity of the non-steroidal anti-inflammatory drug (NSAID) nimesulide, forming during synthesis as a byproduct of incomplete sulfonamide formation or hydrolytic cleavage [2]. The molecule has the molecular formula C12H9NO4 and a molecular weight of 231.20 g/mol, featuring a nitro group at the 4-position and a phenoxy substituent at the 2-position of the phenol ring . It is commercially supplied as a certified reference standard (purity ≥98–99%) with full Certificates of Analysis (COA) including HPLC, NMR, and MS characterization data for pharmaceutical quality control and regulatory submissions .

Why 4-Nitro-2-phenoxyphenol Cannot Be Interchanged with Other Nimesulide Impurity Standards


Within the nimesulide impurity panel, positional isomerism and functional group identity dictate fundamentally different physicochemical, chromatographic, and toxicological profiles. Substituting 4-Nitro-2-phenoxyphenol (Impurity G) with the structurally close Impurity D (4-Nitro-2-phenoxyaniline, CAS 5422-92-4) or the regioisomer 2-Nitro-4-phenoxyphenol (CAS 145279-04-5) introduces the risk of misidentification during HPLC analysis, incorrect analytical method validation, and erroneous regulatory reporting [1]. Specifically, Impurity G (phenol) and Impurity D (aniline) differ in their retention behavior on reversed-phase columns, their UV absorption characteristics at 230 nm, and their in silico predicted toxicity endpoints [2]. Furthermore, the presence of the phenolic -OH in Impurity G confers distinct chemical reactivity—including potential photolytic conversion to dioxin-like structures—that has no direct counterpart in the aniline-based Impurity D . These differences make generic replacement scientifically indefensible for pharmaceutical quality control, impurity profiling, and ANDA/regulatory submissions.

4-Nitro-2-phenoxyphenol (Nimesulide EP Impurity G): Comparator-Based Quantitative Evidence for Scientific Selection


Physicochemical Differentiation: Melting Point and Solubility vs. Nimesulide Impurity D

4-Nitro-2-phenoxyphenol (Impurity G) exhibits a significantly lower melting point (63 °C, from ligroine) compared to the related nimesulide impurity 4-Nitro-2-phenoxyaniline (Impurity D), which melts at 116–118 °C . The aqueous solubility of Impurity G is approximately 0.028 g/L at 25 °C, compared with 0.022 g/L for Impurity D under the same conditions . The density of Impurity G (1.357 g/cm³ at 20 °C) is also measurably higher than that of Impurity D (1.322 g/cm³) . Polar surface area (PSA) differs as well: 72.6 Ų for Impurity G versus 81.07 Ų for Impurity D .

Pharmaceutical impurity profiling Preformulation characterization Solid-state analysis

HPLC Retention Time and Resolution: Differentiating Impurities G, D, and C Under Standard Conditions

A validated RP-HPLC method using an Agilent Zorbax Extend C18 column (150 × 4.6 mm, 5 µm) at 40 °C with acetonitrile–triethylamine–water (45:0.5:54.5 v/v/v) mobile phase at pH 5.2 and UV detection at 230 nm yielded baseline-resolved peaks for nimesulide and its impurities [1]. Nimesulide eluted at 7.11 min, Impurity D at 7.98 min, and Impurity C at 8.66 min, with resolutions of 3.20 (nimesulide–Impurity D) and 2.40 (Impurity D–Impurity C) [1]. Under a complementary narrow-bore monolithic column method (Chromolith FastGradient RP-18e, 50 × 2.0 mm) with NH4H2PO4 (10 mmol/L, pH 7)/acetonitrile (69:31 v/v), all six EP impurities were separated within 5–10 min, and Impurity G eluted as a distinct peak separable from Impurity D [2].

Reversed-phase HPLC Pharmaceutical analysis Impurity separation

UHPLC Method Validation Performance: LOD, LOQ, and Precision for Nimesulide Impurity Quantification

A UHPLC method using a fused-core column with ammonium acetate–methanol gradient elution and UV detection at 230 nm was validated for the simultaneous estimation of nimesulide and all its related substances, including Impurity G [1]. The method achieved a limit of detection (LOD) of 0.025% and a limit of quantification (LOQ) of 0.075% for the impurities panel relative to the nimesulide assay concentration [1]. Precision was demonstrated with <0.4% RSD, and the correlation coefficient exceeded 0.999 across the linear range for all analytes [1]. Accuracy for nimesulide ranged from 99.3% to 100.4% at the assay concentration [1]. In comparison, earlier HPLC methods often reported LOQ values above 0.1% and longer run times exceeding 20 minutes per injection [2].

UHPLC method validation ICH Q2(R1) compliance Pharmaceutical quality control

In Silico Toxicological Assessment: Genotoxicity and Irritation Potential per ICH M7 Guidelines

In the first reported UHPLC-compatible toxicological assessment of the nimesulide impurity panel, all related substances—including Impurity G—were evaluated for genotoxicity, LD50, skin sensitization, irritation potential, and carcinogenicity using Derek Nexus and TOPKAT in silico prediction software in accordance with ICH M7 guidelines [1]. The analysis provides a structural alert assessment specific to Impurity G's nitro-aromatic and phenolic functionalities, which differ qualitatively from the predicted alerts for the aniline-based Impurity D (4-Nitro-2-phenoxyaniline) and the methanesulfonamide-bearing parent drug [1][2]. Nitroaromatic structural alerts for potential mutagenicity are present in Impurity G and require class-specific qualification or control strategies that are distinct from those applied to non-nitro impurities.

Computational toxicology ICH M7 impurity qualification Genotoxicity prediction

Photochemical Stability: Degradation Pathway Relevance for Impurity G Monitoring

Photostability studies of nimesulide under 254 nm UV light and simulated solar irradiation have identified Impurity D (2-phenoxy-4-nitroaniline) as the primary hydrolytic/photolytic degradation product, reaching levels of up to 0.46% after 24 hours of light exposure [1][2]. Impurity G arises via a distinct pathway—cleavage of the sulfonamide bond with retention of the phenolic oxygen—and can form under oxidative or thermal stress conditions rather than photolytic conditions alone [3]. This divergent formation chemistry means that monitoring only Impurity D during photostability testing may miss Impurity G if formed through competing degradation routes, necessitating a complete impurity panel for comprehensive stability-indicating method validation.

Forced degradation Photostability testing Nimesulide impurity tracking

4-Nitro-2-phenoxyphenol (Nimesulide EP Impurity G): Evidence-Based Research & Industrial Application Scenarios


Pharmaceutical Reference Standard for ANDA, DMF, and Regulatory Impurity Profiling

4-Nitro-2-phenoxyphenol is used as a certified EP impurity reference standard for the identification, quantification, and control of Impurity G in nimesulide active pharmaceutical ingredient (API) and finished dosage forms. Its well-characterized physicochemical properties (mp 63 °C, aqueous solubility 0.028 g/L) and chromatographic behavior on both C18 and monolithic columns [1] enable its use in HPLC and UHPLC method development, system suitability testing, and batch-release quality control. The validated UHPLC method with LOQ of 0.075% and precision <0.4% RSD [2] provides a robust analytical framework for ANDA and DMF submissions, supporting compliance with ICH Q3A/Q3B impurity thresholds.

Stability-Indicating Method Validation and Forced Degradation Studies

Impurity G serves as a critical marker in forced degradation studies of nimesulide formulations. Because Impurity G forms via hydrolytic and oxidative pathways distinct from the photolytic pathway that generates Impurity D [3], its inclusion in the impurity panel ensures comprehensive stability-indicating method validation. The compound's unique retention behavior allows simultaneous separation from nimesulide and Impurities C and D within 5–10 minutes using narrow-bore monolithic columns [3], enabling efficient monitoring across diverse stress conditions (acid, base, oxidative, thermal, and photolytic) as required by ICH Q1A(R2) and Q1B.

In Silico Genotoxicity Assessment and ICH M7 Control Strategy Development

The nitroaromatic structural alert present in Impurity G necessitates a tailored ICH M7 control strategy that is distinct from strategies applied to non-alerting nimesulide impurities. Researchers use the Derek and TOPKAT in silico toxicity predictions generated for Impurity G [2] to define compound-specific acceptable intake limits and to justify analytical control thresholds in regulatory submissions. This scenario is particularly relevant for manufacturers of nimesulide generic products who must demonstrate impurity qualification for compounds with potentially DNA-reactive structural alerts.

Process Chemistry Optimization for Impurity Fate and Purge Studies

In nimesulide process development, 4-Nitro-2-phenoxyphenol is used as a spiked impurity standard to validate purification steps and to demonstrate effective purging of process-related impurities. Its distinct melting point (63 °C), density (1.357 g/cm³), and polarity (PSA 72.6 Ų) relative to Impurity D (mp 116–118 °C, density 1.322 g/cm³, PSA 81.07 Ų) allow chemists to track its removal across crystallization, extraction, and chromatographic purification unit operations, providing quantitative evidence for ICH Q11 process validation and quality-by-design (QbD) impurity control strategies.

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